molecular formula C9H13N3O B1527460 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine CAS No. 1248691-42-0

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

Cat. No. B1527460
M. Wt: 179.22 g/mol
InChI Key: SLVLBLHKCJGWAR-UHFFFAOYSA-N
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Description

“2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine” is a heterocyclic compound . It has a molecular weight of 179.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O/c10-8-4-5-11-9 (12-8)7-3-1-2-6-13-7/h4-5,7H,1-3,6H2, (H2,10,11,12) . This indicates that the compound has a molecular formula of C9H13N3O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.22 .

Scientific Research Applications

Synthesis and Characterization

One significant application involves the synthesis of novel compounds through chemical reactions that include this molecule as a precursor or target molecule. For instance, a study detailed the four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines, which utilized cyclization processes and catalytic hydrogenation, illustrating the compound's role in creating heteroaryl derivatives (J. Svete et al., 2015). Another research effort focused on synthesizing pyrazole derivatives, including compounds related to "2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine," to identify antitumor, antifungal, and antibacterial pharmacophore sites, highlighting its relevance in drug discovery (A. Titi et al., 2020).

Biological Activities

The biological activities of compounds containing the "2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine" moiety or its structural analogs have been explored, revealing potential antimicrobial and anticancer properties. For example, derivatives of cyclopenta[pyrido]pyrimidines, closely related to the compound of interest, showed pronounced antimicrobial properties, providing insight into the structure-activity relationship of these molecules (S. Sirakanyan et al., 2021). Similarly, pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation exhibited both insecticidal and antibacterial potential, underscoring the compound's utility in developing agents with diverse biological activities (P. P. Deohate et al., 2020).

Drug Design and Discovery

Additionally, this compound and its derivatives find applications in the design and discovery of new drugs. For instance, research into PDE9A inhibitors for treating cognitive disorders identified a selective brain-penetrant compound, demonstrating the importance of the structural motif present in "2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine" for pharmacological research (P. Verhoest et al., 2012).

properties

IUPAC Name

2-(oxan-4-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLBLHKCJGWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

CAS RN

1248691-42-0
Record name 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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